1-(diphenylmethyl)-4-(5-methyl-2-furoyl)piperazine
Vue d'ensemble
Description
1-(diphenylmethyl)-4-(5-methyl-2-furoyl)piperazine, also known as fexofenadine, is a second-generation antihistamine drug used to treat allergic rhinitis and urticaria. It was first synthesized in 1993 as a replacement for terfenadine, which was withdrawn due to safety concerns. Fexofenadine has since become a widely used medication due to its efficacy and safety profile.
Mécanisme D'action
Fexofenadine works by blocking the H1 histamine receptor, which is responsible for mediating the allergic response. By blocking this receptor, 1-(diphenylmethyl)-4-(5-methyl-2-furoyl)piperazine prevents the release of histamine and other inflammatory mediators, thereby reducing the symptoms of allergic rhinitis and urticaria.
Biochemical and Physiological Effects:
Fexofenadine has been shown to have minimal effects on the cardiovascular and central nervous systems, unlike first-generation antihistamines which can cause sedation and other side effects. Fexofenadine also has a relatively long half-life, allowing for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
Fexofenadine is commonly used in laboratory experiments to study the effects of antihistamines on the immune system. Its relatively low toxicity and lack of significant side effects make it an attractive candidate for such studies. However, its specificity for the H1 histamine receptor may limit its usefulness in studying other aspects of the immune response.
Orientations Futures
Future research on 1-(diphenylmethyl)-4-(5-methyl-2-furoyl)piperazine could focus on its potential use in other allergic conditions, such as asthma and atopic dermatitis. Additionally, further studies could investigate the effects of this compound on other aspects of the immune response, such as cytokine production and T cell activation. Finally, the development of novel antihistamines based on the structure of this compound could lead to the discovery of more effective and safer medications for the treatment of allergic diseases.
Applications De Recherche Scientifique
Fexofenadine has been extensively studied for its efficacy in treating allergic rhinitis and urticaria. Several clinical trials have demonstrated its superiority over placebo and comparable efficacy to other antihistamines. Fexofenadine has also been studied for its safety profile, with no significant adverse effects reported in clinical trials.
Propriétés
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(5-methylfuran-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-18-12-13-21(27-18)23(26)25-16-14-24(15-17-25)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLDYAAWSNKVRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.